

Anthanthrone for pigmenting polymers and high-molecular-weight materials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anthanthrone

Cat. No.: B1585402

[Get Quote](#)

Anthanthrone pigments, particularly the halogenated derivatives like Pigment Red 168 (4,10-dibromo**anthanthrone**), are high-performance colorants valued for their brilliant yellowish-red hues and excellent stability properties.^{[1][2]} They are extensively used for pigmenting a wide range of high-molecular-weight materials, including various polymers, due to their superior heat resistance, lightfastness, and weatherability.^{[2][3]}

These pigments belong to the polycyclic anthraquinone class of colorants, which have a long history as vat dyes before their recognition as high-performance pigments.^{[4][5]} Their robust, fused-ring chemical structure is responsible for their high stability.^[4] **Anthanthrone** pigments are suitable for applications in numerous synthetic polymers, such as polyolefins (polyethylene, polypropylene), polyvinyl chloride (PVC), polystyrene, polycarbonates, polyamides, and polyesters.^{[1][6]} The choice of pigment and its processing are critical to achieving the desired color strength, appearance, and long-term performance in the final product.^{[7][8]}

Application Data

The performance of **anthanthrone** pigments in polymers is evaluated based on several key parameters. The following tables summarize typical performance data for Pigment Red 168.

Table 1: Heat Stability of **Anthanthrone** (Pigment Red 168) in Various Polymers

Polymer Type	Processing Temperature (°C)	Residence Time (minutes)	Color Change (ΔEab)	Reference
High-Density Polyethylene (HDPE)	260	5	< 1.0	[9][10]
Polypropylene (PP)	280	5	< 1.5	[9][10]
Polystyrene (PS)	250	5	< 1.0	[6][10]
Acrylonitrile Butadiene Styrene (ABS)	260	5	< 1.5	[10]
Polycarbonate (PC)	300	5	< 2.0	[3][8]
Polyamide 6 (PA6)	280	5	< 2.0	[3][10]
<p>Note: Data are representative. Actual values can vary based on the specific grade of polymer, pigment concentration, and presence of other additives. A lower ΔEab value indicates better heat stability.</p>				

Table 2: Lightfastness and Weatherability of **Anthanthrone** (Pigment Red 168)

Polymer System	Concentration	Test Condition	Blue Wool Scale	Gray Scale (Weatherability (Lightfastness))
HDPE (Full Shade)	0.1%	ISO 4892-2	8	4-5
HDPE (White Reduction, 1:10 TiO ₂)	0.1%	ISO 4892-2	8	4
Plasticized PVC (Transparent)	0.1%	ISO 4892-2	8	4-5
Plasticized PVC (White Reduction, 1:5 TiO ₂)	0.1%	ISO 4892-2	8	4

Note:

Lightfastness is assessed on the 8-step Blue Wool Scale, where 8 signifies the highest fastness.

[11]

Weatherability is assessed against the 5-step gray scale, where 5 denotes no change.

Experimental Protocols

Detailed methodologies are crucial for the successful application of **anthanthrone** pigments in polymers. The following protocols outline key procedures for pigment preparation and incorporation.

Protocol 1: Preparation of Dispersible Anthanthrone Pigment via Solvent Finishing

This protocol describes a method for treating crude **anthanthrone** pigment to improve its particle size and dispersibility, which are critical for achieving high color strength and gloss in the final application.[\[1\]](#)

Materials:

- Crude 4,10-dibromo**anthanthrone** pigment (moist presscake)
- Deionized water
- Pigment dispersant (e.g., a sulfonated pigment derivative)
- Organic solvent (e.g., isobutanol, xylene)[\[1\]](#)
- Stirred ball mill with zirconium oxide beads (1-1.5 mm diameter)
- Reaction vessel with reflux condenser and overhead stirrer
- Filtration apparatus
- Drying oven

Procedure:

- Slurry Preparation: In a beaker, stir the crude 4,10-dibromo**anthanthrone** presscake in deionized water to create a suspension. The final weight of the suspension should be approximately 1.5-2.0 times the weight of the dry crude pigment.
- Dispersant Addition: Add a pigment dispersant to the suspension, typically at a concentration of 5-10% relative to the weight of the crude pigment. Stir the mixture for 15-20 minutes to ensure uniform distribution.[\[1\]](#)
- Milling: Process the suspension through a continuous stirred ball mill. Perform multiple passages (e.g., 4 passages) at a controlled temperature (20-30°C) to reduce the pigment

particle size.[1] Small amounts of water can be added during milling to maintain optimal viscosity.[1]

- Solvent Finishing: Transfer the milled pigment suspension to a reaction vessel. Add an organic solvent such as isobutanol or xylene. The amount of solvent can be approximately 1 to 1.5 times the weight of the milled pigment solids.[1]
- Heat Treatment: Heat the mixture to its boiling point under reflux and maintain this temperature for 3 hours with continuous stirring.[1] This "finishing" step modifies the pigment's crystal structure and surface properties.
- Solvent Removal: After the heat treatment, distill off the organic solvent until the vapor temperature reaches 100°C, indicating that the bulk of the solvent has been removed.[1]
- Isolation and Drying: Cool the remaining aqueous slurry to approximately 50°C. Filter the pigment, wash the filter cake thoroughly with deionized water to remove residual salts and dispersant, and dry the final pigment powder in an oven at 80°C.[1]

Protocol 2: Incorporation of Anthanthrone Pigment into Polypropylene via Masterbatch Melt Compounding

This protocol details the common industrial method for pigmenting thermoplastics using a masterbatch, which ensures excellent dispersion and color consistency.[8][12]

Materials:

- Finished **Anthanthrone** Pigment (from Protocol 1 or commercial grade)
- Polypropylene (PP) carrier resin (low MFI, good compatibility with the final polymer grade)
- PP grade for final application
- Dispersing aids (e.g., waxes, metallic stearates), if required
- Twin-screw extruder with a suitable screw configuration for dispersive mixing
- Pelletizer

- Injection molding machine or film extrusion line
- Color measurement device (spectrophotometer)

Procedure:

- Masterbatch Formulation: Calculate the required amounts of pigment, PP carrier resin, and any dispersing aids. A typical masterbatch contains a high pigment concentration, for example, 20-40%.
- Premixing: Dry-blend the **anthanthrone** pigment powder with the PP carrier resin pellets and other additives in a high-speed mixer or a tumble blender until a homogenous mixture is obtained.
- Masterbatch Compounding:
 - Set the temperature profile of the twin-screw extruder appropriate for the PP carrier resin (e.g., increasing from 180°C at the feed zone to 220°C at the die).
 - Feed the premixed blend into the extruder at a controlled rate. The screw design and speed should be optimized to impart high shear, ensuring the breakdown of pigment agglomerates and uniform dispersion.[13]
 - Extrude the molten, pigmented polymer through a strand die.
- Pelletization: Cool the extruded strands in a water bath and feed them into a pelletizer to produce masterbatch pellets.
- Letdown and Final Processing:
 - Tumble-blend the masterbatch pellets with the natural PP resin for the final application. The ratio of masterbatch to natural resin (the "letdown ratio") is calculated to achieve the desired final pigment concentration (e.g., 0.1-2.0%).[1][8]
 - Process the final blend using standard polymer processing equipment, such as an injection molding machine or film extruder, under typical conditions for that grade of PP.

- Quality Control: Evaluate the final pigmented articles for color consistency using a spectrophotometer to measure CIELAB L, a, b* values and calculate the color difference (ΔE^{*ab}) against a standard.^[8] Check for signs of poor dispersion, such as specks or streaks.

Visualized Workflows and Relationships

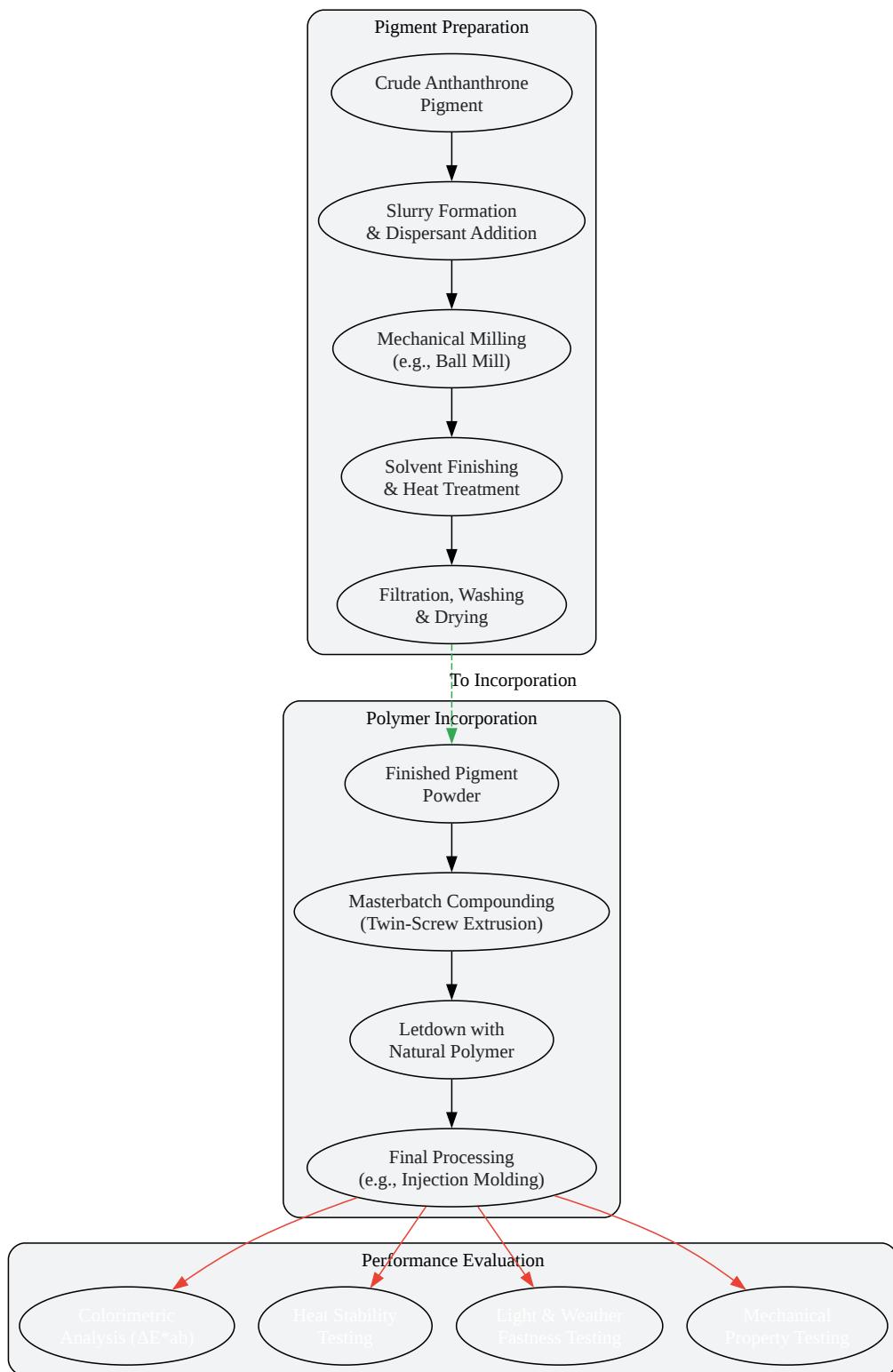


Diagram 1: Experimental Workflow for Pigmenting Polymers with Anthanthrone

[Click to download full resolution via product page](#)

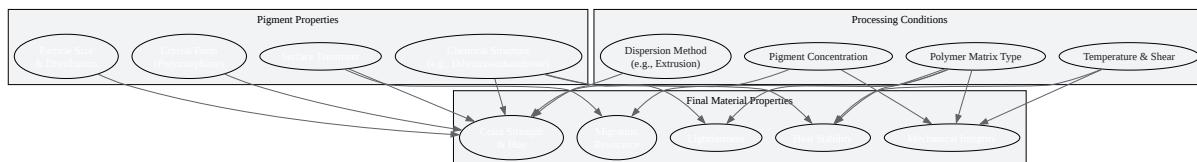


Diagram 2: Key Factors Influencing Anthanthrone Pigment Performance in Polymers

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US5071483A - Process for the preparation of pigment preparations of the anthanthrone series - Google Patents [patents.google.com]
- 2. petrex.bg [petrex.bg]
- 3. sunchemical.com [sunchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. JPH02229867A - Anthanthrone mixed crystal pigment, its preparation, and method of using it - Google Patents [patents.google.com]
- 7. Properties of Pigments for Plastics [qualitron.net]

- 8. Evaluating Processing Parameter Effects on Polymer Grades and Plastic Coloring: Insights from Experimental Design and Characterization Studies [mdpi.com]
- 9. The thermal stability of pigments refers to their ability to withstand high temperatures without undergoing significant changes in their chemical structure or physical properties. This characteristic is crucial for pigments used in various applications, such as coatings, plastics, and inks, where exposure to heat can occur during processing or end-use. A pigment with good thermal stability will maintain its color, consistency, and performance even when subjected to elevated temperatures, ensuring durability and longevity in the final product.- Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]
- 10. Automated heat stability testing of pigments in plastics [linxess.com]
- 11. scribd.com [scribd.com]
- 12. abbeymb.com [abbeymb.com]
- 13. fsw.cc [fsw.cc]
- To cite this document: BenchChem. [Anthranthrone for pigmenting polymers and high-molecular-weight materials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585402#anthranthrone-for-pigmenting-polymers-and-high-molecular-weight-materials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com